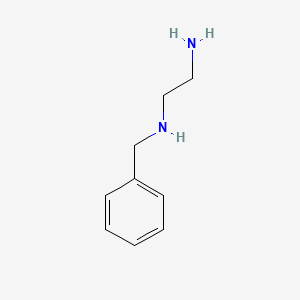

N-Benzylethylenediamine

Beschreibung

Eigenschaften

IUPAC Name |

N'-benzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYBVNYNIZTUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063322 | |

| Record name | N-Benzylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4152-09-4 | |

| Record name | N-Benzylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4152-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SY1AQX8QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzylethylenediamine synthesis from benzylamine and ethylenediamine

An In-depth Technical Guide on the Synthesis of N-Benzylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthetic methodology, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a bifunctional amine containing both a primary and a secondary amine group, with one of the nitrogen atoms substituted with a benzyl (B1604629) group.[1][2] This structure makes it a valuable building block in organic synthesis, particularly for the preparation of Schiff bases, N,N,N′-trisubstituted guanidines, and various heterocyclic compounds.[1][3] Its derivatives have shown diverse biological activities, making it a compound of interest in medicinal chemistry.[1]

While the direct alkylation of ethylenediamine (B42938) with benzylamine (B48309) can be considered, the more commonly documented and efficient laboratory-scale synthesis involves the reductive amination of benzaldehyde (B42025) with ethylenediamine. This method provides good yields and a clearer reaction pathway, minimizing the formation of polysubstituted byproducts. This guide will focus on the reductive amination approach.

Synthetic Pathway: Reductive Amination

The synthesis of this compound from benzaldehyde and ethylenediamine proceeds via a two-step, one-pot reaction. The initial step is the condensation of benzaldehyde with one of the amino groups of ethylenediamine to form a Schiff base (imine) intermediate. This is followed by the in-situ reduction of the imine using a mild reducing agent, such as sodium borohydride (B1222165), to yield the final product.

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Ethylenediamine

-

Anhydrous Methanol (B129727)

-

Sodium Borohydride

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate

Equipment:

-

100 mL round-bottom flask (or similar)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL flask, combine ethylenediamine (3.4 mL, 51 mmol) with anhydrous methanol (38 mL).[3]

-

Addition of Benzaldehyde: Dissolve benzaldehyde (1.0 mL, 9.8 mmol) in anhydrous methanol (5 mL).[3] Add this solution dropwise to the ethylenediamine mixture while stirring.[3]

-

Imine Formation: Continue stirring the reaction mixture for 30 minutes at room temperature to allow for the formation of the Schiff base intermediate.[3]

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (0.371 g, 11 mmol) in portions.[3] Allow the reaction to proceed overnight with continuous stirring.[3]

-

Work-up:

-

Purification:

-

Filter off the drying agent.

-

Evaporate the dichloromethane to yield the crude product.[3]

-

For higher purity, the product can be purified by column chromatography on silica (B1680970) gel.[1]

-

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Unit | Reference |

| Reactants | |||

| Ethylenediamine | 3.4 (51 mmol) | mL | [3] |

| Benzaldehyde | 1.0 (9.8 mmol) | mL | [3] |

| Sodium Borohydride | 0.371 (11 mmol) | g | [3] |

| Solvents | |||

| Anhydrous Methanol (initial) | 38 | mL | [3] |

| Anhydrous Methanol (for benzaldehyde) | 5 | mL | [3] |

| Dichloromethane | 50 | mL | [3] |

| Reaction Conditions | |||

| Imine Formation Time | 30 | minutes | [3] |

| Reduction Time | Overnight | hours | [3] |

| Yield | |||

| Product Mass | 938 | mg | [3] |

| Yield | 64 | % | [3] |

Physicochemical Properties

| Property | Value | Unit |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | 162 (at 20 mmHg) | °C |

| Density | 1 (at 25 °C) | g/mL |

| Refractive Index | 1.54 (at 20 °C) |

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound may cause skin and eye irritation.[2]

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and away from ignition sources.

Conclusion

The reductive amination of benzaldehyde with ethylenediamine is an effective method for the synthesis of this compound. The protocol described provides a reliable procedure with a good yield. This guide offers the necessary technical details for researchers and professionals to replicate this synthesis for applications in drug development and fine chemical manufacturing.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

N-Benzylethylenediamine is a substituted diamine that serves as a crucial building block in organic synthesis and holds significant interest in medicinal chemistry. Its unique structure, featuring both a primary and a secondary amine as well as a benzyl (B1604629) group, imparts a range of chemical functionalities. These characteristics make it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and ligands for coordination chemistry.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and visual workflows to aid in its practical application.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a quantitative foundation for its use in experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Density | 1.0 g/mL at 25 °C | [4] |

| Boiling Point | 162 °C at 20 mmHg | [4][5] |

| 259.5 ± 15.0 °C at 760 mmHg | [2] | |

| Flash Point | 95 °C (closed cup) | [4] |

| Water Solubility | Negligible | [3][4] |

| pKa (Predicted) | 9.27 ± 0.10 | [3][4] |

| LogP | 0.84 | [2] |

| Refractive Index | n20/D 1.54 | [5] |

Experimental Protocols

1. Synthesis of this compound via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of benzaldehyde (B42025) with ethylenediamine (B42938), followed by reduction with sodium borohydride (B1222165).[4]

Materials:

-

Ethylenediamine

-

Anhydrous Methanol (B129727)

-

Benzaldehyde

-

Sodium Borohydride

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate

-

Ice Bath

-

Standard Glassware (round-bottom flask, dropping funnel, etc.)

-

Stirring Apparatus

Procedure:

-

In a 100 mL flask, dissolve ethylenediamine (51 mmol) in anhydrous methanol (38 mL).[4]

-

Separately, dissolve benzaldehyde (9.8 mmol) in anhydrous methanol (5 mL).[4]

-

Slowly add the benzaldehyde solution dropwise to the ethylenediamine solution while stirring.[4]

-

Continue stirring the reaction mixture for 30 minutes at room temperature after the addition is complete.[4]

-

Cool the mixture in an ice bath and add sodium borohydride (11 mmol) in small portions.[4]

-

Allow the reaction to stir overnight, warming to room temperature.[4]

-

Remove the methanol solvent under reduced pressure (e.g., using a rotary evaporator).[4]

-

Dissolve the resulting residue in dichloromethane (50 mL).[4]

-

Wash the organic phase twice with a saturated saline solution (5 mL each).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.[4] A typical yield for this procedure is around 64%.[4]

2. General Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Analytical methods such as GC-MS are often employed to determine the purity of synthesized compounds like this compound. Derivatization may be used to improve chromatographic profiles.[6][7]

Procedure Outline:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Derivatization (Optional): To improve peak shape and volatility, the amine groups can be derivatized. Silylation is a common method for related compounds.[6]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

-

Mass Spectrometry Detection: As the compound elutes from the column, it is ionized, and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum that confirms the compound's identity and molecular weight.

-

Data Analysis: The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate key workflows for the synthesis and subsequent purification and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Post-synthesis purification and analysis workflow.

Applications and Safety

Applications: this compound is a versatile intermediate with several documented applications:

-

Synthesis of Guanidines: It is used in the one-pot synthesis of N,N,N'-trisubstituted guanidines.[4][5]

-

Precursor for Complex Molecules: It serves as a starting material for synthesizing compounds like N-benzyl-N,N′,N′-tris(tert-butyloxycarbonylmethyl)ethylenediamine.[5]

-

Ligand in Coordination Chemistry: The molecule acts as a ligand, forming complexes with metal ions which can be used to study enzyme mechanisms and protein interactions.[1]

-

Pharmaceutical Development: Derivatives of this compound have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[1]

Safety Information: this compound is classified as a corrosive substance.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[8]

-

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical. It should be stored in a dry, dark place at room temperature.[4]

References

- 1. This compound | 4152-09-4 | Benchchem [benchchem.com]

- 2. ethylenediamine, n-benzyl- | CAS#:4152-09-4 | Chemsrc [chemsrc.com]

- 3. 4152-09-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 4152-09-4 [chemicalbook.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. osti.gov [osti.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. This compound | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzylethylenediamine (CAS: 4152-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylethylenediamine (CAS: 4152-09-4), a bifunctional amine, is a versatile building block in organic and medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis and the preparation of its derivatives, along with methodologies for evaluating their biological activities, are presented. This guide aims to serve as a valuable resource for researchers engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct amine odor.[1] It is characterized by the presence of both a primary and a secondary amine group, which imparts differential reactivity, making it a valuable synthon.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4152-09-4 | [3] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Boiling Point | 162 °C at 20 mmHg | [2][4] |

| Density | 1 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.54 | [2][4] |

| Flash Point | 95 °C (closed cup) | [4][5] |

| Water Solubility | Negligible | [2][5] |

| Appearance | Colorless liquid | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reductive amination of benzaldehyde (B42025) with ethylenediamine (B42938).[2]

Experimental Protocol: Reductive Amination

Materials:

-

Benzaldehyde

-

Ethylenediamine

-

Anhydrous Methanol (B129727)

-

Sodium Borohydride (B1222165)

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 100 mL round-bottom flask, add ethylenediamine (3.4 mL, 51 mmol) to anhydrous methanol (38 mL).

-

In a separate beaker, dissolve benzaldehyde (1000 µL, 9.8 mmol) in anhydrous methanol (5 mL).

-

Slowly add the benzaldehyde solution dropwise to the ethylenediamine solution with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes at room temperature.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (0.371 g, 11 mmol) in batches.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane (50 mL).

-

Wash the organic phase twice with a saturated saline solution (5 mL each).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield this compound as a colorless liquid.[2]

Expected Yield: Approximately 64%.[2]

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds.

Schiff Base Formation

It readily undergoes condensation reactions with carbonyl compounds to form Schiff bases.[2]

Experimental Protocol: General Schiff Base Synthesis

-

Dissolve this compound (1.0 mmol) in ethanol (B145695) (15 mL) in a round-bottom flask.

-

In a separate beaker, dissolve the desired carbonyl compound (e.g., dibenzoylmethane, 1.0 mmol) in ethanol (10 mL).[2]

-

Add the carbonyl solution to the this compound solution while stirring.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product and characterize it using appropriate spectroscopic methods.

Guanidine Synthesis

This compound is a precursor for the synthesis of N,N,N′-trisubstituted guanidines.[2][5]

Role in Medicinal Chemistry and Drug Development

Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity of Platinum Complexes

This compound can act as a ligand to form platinum(II) and platinum(IV) complexes with potential anticancer properties.[2][6] These complexes are analogues of cisplatin (B142131) and carboplatin.[3][5]

Experimental Protocol: Synthesis of Platinum(II) Complexes

-

Synthesize precursor compounds by reacting this compound with K₂PtCl₄.[1]

-

Perform subsequent substitution of the chloride ions with a leaving group like oxalate (B1200264) to yield the final platinum complex.[1]

-

Characterize the synthesized complexes using elemental analysis, IR, and NMR spectroscopy.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) in appropriate media and conditions.[1]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized platinum complexes for 48-72 hours. Include a vehicle control and a positive control (e.g., cisplatin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each complex.

Caption: General workflow for biological evaluation.

Antibacterial and Antifungal Activities

Derivatives of this compound have demonstrated notable antibacterial and antifungal properties.[2] For instance, N-benzyl amides derived from salinomycin (B1681400) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Anticancer mechanism of platinum complexes.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is also considered hazardous to aquatic life.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[7]

-

Handle in a well-ventilated area or under a fume hood.[7]

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

-

In case of contact, rinse the affected area immediately with plenty of water.[7]

Conclusion

This compound is a chemical compound of significant interest due to its versatile reactivity and the valuable biological activities exhibited by its derivatives. Its utility as a scaffold in the synthesis of novel therapeutic agents, particularly in the development of anticancer platinum complexes and antimicrobial agents, is well-documented. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their scientific endeavors. Adherence to strict safety protocols is paramount when handling this corrosive compound.

References

- 1. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4152-09-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scielo.br [scielo.br]

- 6. Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of N-Benzylethylenediamine: A Technical Guide

An in-depth guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of N-Benzylethylenediamine, tailored for researchers, scientists, and professionals in drug development.

This document provides a comprehensive overview of the spectroscopic data for this compound (CAS 4152-09-4), a key diamine in various chemical syntheses. The following sections detail its ¹H NMR, ¹³C NMR, and IR spectra, including data interpretation, experimental protocols, and workflow visualizations to support research and development activities.

Chemical Structure

This compound, with the molecular formula C₉H₁₄N₂, consists of a benzyl (B1604629) group attached to one nitrogen atom of an ethylenediamine (B42938) backbone.

IUPAC Name: N'-benzylethane-1,2-diamine[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic, benzylic, and ethylenediamine protons. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Phenyl (C₆H₅ -) | ~7.30 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~3.79 | Singlet | 2H |

| Ethylene (-NH-CH₂ -CH₂ -NH₂) | ~2.74 | Multiplet | 4H |

| Amine (-NH & -NH₂ ) | ~1.46 | Singlet (broad) | 3H |

| Data sourced from a 90 MHz spectrum in CDCl₃.[2][3] |

Interpretation:

-

The multiplet at approximately 7.30 ppm is characteristic of the five protons on the phenyl ring.

-

The singlet at 3.79 ppm corresponds to the two protons of the benzylic methylene (B1212753) group (CH₂), adjacent to the aromatic ring.

-

The multiplet around 2.74 ppm represents the four protons of the ethylenediamine backbone, which are chemically similar and thus overlap.

-

A broad singlet observed at 1.46 ppm is assigned to the three exchangeable protons of the primary (-NH₂) and secondary (-NH) amine groups. The integral value confirms the presence of three amine protons.

¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ) ppm |

| Quaternary Phenyl (C -CH₂) | ~140 |

| Phenyl (C H) | ~128.5 |

| Phenyl (C H) | ~128.2 |

| Phenyl (C H) | ~127.0 |

| Benzylic (-C H₂-Ph) | ~54 |

| Ethylene (-NH-C H₂-) | ~50 |

| Ethylene (-C H₂-NH₂) | ~42 |

| Solvent: CDCl₃. Predictions are based on standard chemical shift ranges. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired from a neat liquid sample, displays characteristic absorption bands corresponding to its primary and secondary amine groups, as well as its aromatic and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| ~3300 | N-H Stretch | Secondary Amine (-NH) | Medium, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600, 1495, 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium-Weak |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| 910 - 665 | N-H Wag | Primary & Secondary Amines | Strong, Broad |

| 740, 700 | C-H Out-of-plane Bend | Monosubstituted Benzene (B151609) | Strong |

| Data represents typical ranges for the functional groups present. |

Interpretation: The spectrum is characterized by the presence of N-H stretching bands from both primary and secondary amines in the 3350-3250 cm⁻¹ region. The distinction between the two is often seen as a pair of bands for the primary amine and a single band for the secondary amine. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The strong, sharp peaks around 700-740 cm⁻¹ are highly indicative of a monosubstituted benzene ring.

Experimental Protocols

Detailed methodologies are crucial for the reproduction of spectroscopic data. The following protocols are based on information from public databases and standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a spectrometer, such as a Varian A-60D or equivalent, operating at a frequency of 60-90 MHz for ¹H NMR.[1]

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A higher sample concentration (50-100 mg) is often required. The spectrum is acquired over a range of 0-160 ppm with a longer relaxation delay (2-5 seconds). Several hundred to a few thousand scans are typically averaged.

-

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A single drop of pure this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or sandwiched between two sodium chloride (NaCl) or potassium bromide (KBr) plates (as a capillary film).[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.[1]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

-

The sample is applied, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualized Workflows and Structures

The following diagrams, generated using DOT language, illustrate the experimental workflow and the chemical structure with its NMR assignments.

References

- 1. This compound | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(4152-09-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(4152-09-4) IR Spectrum [chemicalbook.com]

- 4. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE(103-55-9) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

N-Benzylethylenediamine: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylethylenediamine is a versatile diamine compound utilized in various chemical syntheses. Due to its hazardous properties, including severe skin and eye corrosivity (B1173158) and potential for harm if swallowed, a comprehensive understanding of its safety and handling protocols is paramount for all laboratory personnel. This technical guide provides an in-depth overview of the known hazards of this compound, detailed procedures for safe handling, appropriate personal protective equipment, and emergency response protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of the following hazard classifications:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and damage.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

-

Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[3]

-

Aquatic Hazard (Acute): Category 3 - Harmful to aquatic life.[1]

GHS Hazard Pictograms:

-

Corrosion: (GHS05)[2]

-

Health Hazard/Hazardous to the Ozone Layer: (GHS07 - for acute toxicity)

Signal Word: Danger[2]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

-

H302: Harmful if swallowed.[3]

-

H402: Harmful to aquatic life.[4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in Safety Data Sheets and should be strictly adhered to.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Amine-like | [5] |

| Boiling Point | 162 °C at 20 mmHg | [2][6][7][8] |

| Density | 1.0 g/mL at 25 °C | [2][6][7][8] |

| Flash Point | 95 °C (203 °F) - closed cup | [2][6] |

| Solubility | Soluble in water and organic solvents. | [5] |

Toxicological Data

The classification of "Causes severe skin burns and eye damage" (Skin Corrosion, Category 1B) is based on the chemical's corrosive nature.[1][2]

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality for at least 14 days. The classification is determined by the dose at which mortality is observed.[9]

-

Note: Specific acute oral toxicity studies for this compound are not publicly available.

Skin Corrosion/Irritation (OECD Guideline 431: In Vitro Skin Corrosion)

-

Objective: To assess the potential of a substance to cause skin corrosion.

-

Methodology: This in vitro test uses a reconstituted human epidermis model. The test chemical is applied topically to the skin tissue model. After a defined exposure period, the viability of the skin cells is measured using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability indicates a corrosive potential.[8][10]

-

Note: The classification of this compound as causing severe skin burns suggests that results from such a test would indicate significant cytotoxicity.[1]

Serious Eye Damage/Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

-

Objective: To determine the potential of a substance to cause eye irritation or serious eye damage.

-

Methodology: A single dose of the test substance is applied to the eye of an experimental animal (typically a rabbit). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of the observed effects determine the classification.[4][11][12][13][14]

-

Note: Due to the corrosive nature of this compound, in vivo eye irritation testing would likely be avoided, and the classification would be based on its skin corrosivity and other available data.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe working environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15]

-

Emergency eyewash stations and safety showers must be readily accessible and in close proximity to the work area.[16]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[11] | To protect against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[11] Breakthrough times should be considered for prolonged handling. | To prevent skin contact and chemical burns. Nitrile gloves are a common choice for protection against a variety of chemicals.[2] However, specific breakthrough time data for this compound is not readily available. It is recommended to consult the glove manufacturer's chemical resistance guides and to change gloves frequently, especially after any suspected contact. |

| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[11] | To protect the skin from accidental spills. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., organic vapor/amine cartridge) should be used in poorly ventilated areas or when vapors are likely to be generated.[5][17][18] | To prevent respiratory tract irritation from inhalation of vapors. |

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16][19]

-

Store in a designated corrosives storage cabinet.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][19] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][19] |

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation, but avoid introducing ignition sources.

-

Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[13]

-

Neutralize (with caution): For small spills of this basic compound, a weak acid such as citric acid can be used for neutralization after the spill has been absorbed. This should only be performed by trained personnel with appropriate PPE, as the reaction can generate heat.

-

Collect: Carefully scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[16]

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides and carbon oxides.[16][19]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[6][20] Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety department for specific disposal procedures.

Visualized Workflows and Relationships

General Laboratory Safety Workflow for Handling this compound

Caption: A logical workflow for safely handling this compound.

Emergency Response Logic for a Spill

Caption: Decision-making process for responding to a chemical spill.

Conclusion

This compound is a valuable chemical intermediate that demands respect and careful handling due to its significant hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can mitigate the risks associated with its use. In the event of an emergency, the provided protocols for first aid, spill response, and fire fighting should be followed promptly and efficiently. A strong safety culture, underpinned by a thorough understanding of the hazards and a commitment to safe practices, is essential for all personnel working with this compound.

References

- 1. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wellbefore.com [wellbefore.com]

- 3. MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast [us.pipglobal.com]

- 4. oecd.org [oecd.org]

- 5. parcilsafety.com [parcilsafety.com]

- 6. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. queensu.ca [queensu.ca]

- 8. iivs.org [iivs.org]

- 9. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. senzagen.com [senzagen.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. cdn.mscdirect.com [cdn.mscdirect.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. northwestern.edu [northwestern.edu]

- 18. ehs.msstate.edu [ehs.msstate.edu]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. ehs.sfsu.edu [ehs.sfsu.edu]

An In-depth Technical Guide to the Solubility of N-Benzylethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzylethylenediamine in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines reported qualitative observations with data from structurally similar compounds to offer a predictive understanding of its solubility profile. Furthermore, it details a robust experimental protocol for the precise determination of its solubility and presents a visual workflow for its synthesis.

Core Concepts: Solubility of N-substituted Ethylenediamines

This compound (CAS: 4152-09-4), a molecule featuring both a primary and a secondary amine, as well as a benzyl (B1604629) group, exhibits a solubility profile governed by the interplay of its polar amine functionalities and its nonpolar aromatic ring. The presence of two nitrogen atoms capable of hydrogen bonding suggests potential solubility in polar solvents. However, the bulky, nonpolar benzyl group significantly influences its solubility in nonpolar organic solvents. As a general principle, "like dissolves like," and therefore, this compound is expected to be more soluble in organic solvents than in water.

Data Presentation: Solubility of this compound and Related Compounds

While specific quantitative solubility data for this compound is scarce, the following table summarizes the available qualitative information and provides data for structurally related compounds to facilitate comparison and prediction.

| Compound Name | Solvent | Temperature (°C) | Solubility | Data Type | Source |

| This compound | Water | Not Specified | Negligible | Qualitative | [1][2][3] |

| Diethyl Ether | Not Specified | Soluble | General Statement | ||

| Dichloromethane | Not Specified | Soluble | General Statement | ||

| Methanol | Not Specified | Soluble (inferred from synthesis) | Qualitative | [1] | |

| N-Phenyl-p-phenylenediamine | Water | 20 | < 0.1 g/100 mL | Quantitative | [4] |

| Ethanol | Not Specified | Very Soluble | Qualitative | [4] | |

| Diethyl Ether | Not Specified | Soluble | Qualitative | [4] | |

| Chloroform | Not Specified | Slightly Soluble | Qualitative | [4] | |

| N,N'-Dibenzylethylenediamine | Water | Not Specified | Slightly Soluble | Qualitative | [5] |

| (+)-1,2-Diphenylethylenediamine | Ethanol | Not Specified | Soluble | Qualitative | [6] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | [6] | |

| Chloroform | Not Specified | Slightly Soluble | Qualitative | [6] | |

| Toluene | Not Specified | Soluble | Qualitative | [6] | |

| Water | Not Specified | Insoluble | Qualitative | [6] |

Experimental Protocols

For researchers requiring precise, quantitative solubility data for this compound, the following experimental protocol, adapted from established methodologies for determining the solubility of amines, is recommended.

Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solution to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Mandatory Visualization

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route to this compound via reductive amination.

Caption: Reductive amination synthesis of this compound.

References

- 1. This compound | 4152-09-4 [chemicalbook.com]

- 2. This compound CAS#: 4152-09-4 [m.chemicalbook.com]

- 3. 4152-09-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]

- 5. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

N-Benzylethylenediamine: A Versatile Precursor in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylethylenediamine (NBED) is a readily accessible bifunctional amine that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its unique structure, featuring both a primary and a secondary amine, allows for selective reactions to build complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of NBED and its application as a precursor for key pharmaceutical intermediates, including substituted imidazolines and guanidines. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize NBED in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reductive amination of benzaldehyde (B42025) with ethylenediamine (B42938). This method provides a straightforward and efficient route to the target molecule.

Experimental Protocol: Synthesis of this compound[1]

-

Materials:

-

Ethylenediamine

-

Benzaldehyde

-

Anhydrous Methanol (B129727)

-

Sodium Borohydride (B1222165)

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate (B86663)

-

-

Procedure:

-

To a 100 mL flask, add ethylenediamine (3.4 mL, 51 mmol) and anhydrous methanol (38 mL).

-

In a separate flask, dissolve benzaldehyde (1.0 mL, 9.8 mmol) in anhydrous methanol (5 mL).

-

Slowly add the benzaldehyde solution dropwise to the ethylenediamine solution.

-

Stir the reaction mixture for 30 minutes after the addition is complete.

-

Cool the mixture in an ice bath and add sodium borohydride (0.371 g, 11 mmol) in batches.

-

Allow the reaction to stir overnight while cooling.

-

Remove the solvent by evaporation.

-

Dissolve the residue in dichloromethane (50 mL).

-

Wash the organic phase twice with a saturated saline solution (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 64% | [1] |

| Appearance | Colorless liquid | [1] |

This compound in the Synthesis of Imidazoline (B1206853) Derivatives

NBED is a key starting material for the synthesis of 2-imidazolines, a class of compounds known for their interaction with imidazoline receptors and potential applications in treating hypertension and other conditions.

Synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

A notable example is the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, a previously unknown compound with potential pharmacological activity.[2]

Caption: Synthetic workflow for 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.

-

Materials:

-

Thiophene-2-carbaldehyde

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N-Bromosuccinimide (NBS)

-

-

Procedure:

-

In a flask with dry CH₂Cl₂ (125 mL), mix thiophene-2-carbaldehyde (3.55 mL, 38 mmol) and this compound (6.00 mL, 40 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add NBS (7.12 g, 40 mmol) to the mixture.

-

Stir the resulting solution overnight at room temperature.

-

Purify the product to obtain 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.

-

| Parameter | Value | Reference |

| Yield | 78% | [2] |

This compound in the Synthesis of Guanidine (B92328) Derivatives

NBED serves as a precursor for the one-pot synthesis of N,N,N′-trisubstituted guanidines.[1] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.

General Synthesis Pathway: N,N,N′-Trisubstituted Guanidines from NBED

The synthesis typically involves the condensation of NBED with a β-diketone, such as dibenzoylmethane (B1670423) (1,3-diphenyl-1,3-propanedione), to form a Schiff monobase intermediate, which can then be further reacted to yield the desired guanidine derivative.

Caption: General pathway for the synthesis of N,N,N'-trisubstituted guanidines from NBED.

While a detailed, step-by-step protocol for a specific N,N,N′-trisubstituted guanidine starting from NBED is not available in the provided search results, the general methodology points towards a condensation reaction. Researchers can adapt established procedures for guanidine synthesis from primary amines and β-diketones for this specific application.

Conclusion

This compound is a versatile and valuable precursor in pharmaceutical synthesis. Its utility is demonstrated in the efficient synthesis of imidazoline and guanidine derivatives, both of which are important scaffolds in drug discovery. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of NBED in developing novel therapeutic agents. The straightforward synthesis of NBED itself, coupled with its reactivity, makes it an attractive building block for creating diverse molecular libraries for screening and lead optimization. Further exploration into the derivatization of NBED is warranted to uncover new pharmaceutical candidates.

References

In-Depth Technical Guide to the Biological Activities of N-Benzylethylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylethylenediamine and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The core structure, featuring a flexible ethylenediamine (B42938) linker and a benzyl (B1604629) group, provides a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential, mechanisms of action, and experimental evaluation of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the disruption of mitochondrial function and cell cycle arrest.

Quantitative Anticancer Data

The cytotoxic activity of halogenated N,N'-Bis(2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung Cancer) | 14.1 ± 1.1[1] |

| MDA-MB-231 (Breast Cancer) | 15.2 ± 1.0[1] | |

| PC3 (Prostate Cancer) | 13.6 ± 0.9[1] | |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung Cancer) | Not specified |

| MDA-MB-231 (Breast Cancer) | Not specified | |

| PC3 (Prostate Cancer) | Not specified |

Note: Specific IC50 values for N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride were not available in the searched literature, though its activity was reported.

Anticancer Mechanism of Action: Apoptosis Induction

Studies suggest that this compound derivatives induce apoptosis in cancer cells. One of the key mechanisms is the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[2] Additionally, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.

Below is a generalized diagram of the intrinsic (mitochondrial) apoptosis pathway, which is a likely mechanism for the anticancer activity of these derivatives.

References

The Advent of a Versatile Building Block: A Technical History of N-Benzylethylenediamine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylethylenediamine (N-BED), a bifunctional amine, has emerged as a significant intermediate in synthetic organic chemistry and drug discovery. While the precise moment of its initial synthesis is not prominently documented, its development is intrinsically linked to the broader exploration of N-substituted ethylenediamines that gained momentum in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of its synthetic and mechanistic pathways.

Historical Context and Discovery

The history of this compound is not marked by a singular breakthrough but rather an evolutionary progression in the field of amine chemistry. The investigation of N-substituted ethylenediamines began to appear more frequently in chemical literature around the mid-20th century.[1] This era saw a surge in the development of novel pharmaceuticals and industrial chemicals, driving the need for versatile synthetic intermediates.

The fundamental reactions underpinning the synthesis of this compound, such as reductive amination and condensation reactions, were well-established by this time. Early research into related compounds, such as N,N'-dibenzylethylenediamine, particularly in the context of its use with penicillin to form long-acting salts, provided the chemical groundwork and likely spurred interest in monosubstituted analogs like this compound.[2] The unique combination of a primary and a secondary amine, along with the steric and electronic influence of the benzyl (B1604629) group, made N-BED an attractive molecule for creating diverse chemical scaffolds.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[2] It is soluble in water and various organic solvents, enhancing its utility in a wide range of reaction conditions.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Boiling Point | 162 °C at 20 mmHg | [1] |

| Density | 1.0 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.54 | [1] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| CAS Number | 4152-09-4 | [1] |

Table 1: Physicochemical Properties of this compound.

Key Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, with two primary methods being the most prevalent: the condensation of benzylamine (B48309) with ethylenediamine (B42938) and the reductive amination of benzaldehyde (B42025) with ethylenediamine.

Reductive Amination of Benzaldehyde with Ethylenediamine

This is a widely used and efficient one-pot method for the preparation of this compound.[4][5] The general workflow for this synthesis is depicted in the following diagram.

Figure 1: General workflow for the synthesis of this compound via reductive amination.

-

Reaction Setup: To a 100 mL flask, add ethylenediamine (3.4 mL, 51 mmol) and anhydrous methanol (38 mL). In a separate container, dissolve benzaldehyde (1.0 mL, 9.8 mmol) in anhydrous methanol (5 mL).

-

Imine Formation: Slowly add the benzaldehyde solution dropwise to the ethylenediamine solution while stirring. Continue to stir the reaction mixture for 30 minutes at room temperature.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (0.371 g, 11 mmol) in small portions, ensuring the temperature is maintained. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Remove the methanol by rotary evaporation. Dissolve the resulting residue in dichloromethane (50 mL).

-

Purification: Wash the organic layer twice with a saturated saline solution (5 mL each). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the dichloromethane by rotary evaporation to yield this compound as a colorless liquid.

Condensation of Benzylamine with Ethylenediamine

Another common synthetic route involves the direct condensation of benzylamine with ethylenediamine.[1] This reaction typically requires a catalyst and is often carried out under controlled temperature and pressure to achieve high yield and purity.[1]

Applications in Chemical Synthesis and Drug Discovery

This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules. Its bifunctional nature allows for differential reactivity at the primary and secondary amine sites.

Synthesis of Schiff Bases and Guanidines

This compound readily undergoes condensation reactions with carbonyl compounds, such as 1,3-diphenyl-1,3-propanedione, to form Schiff bases.[1] It is also a key reactant in the one-pot synthesis of N,N,N′-trisubstituted guanidines.[6]

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of this compound can act as ligands, coordinating with metal ions to form stable complexes.[1] These metal complexes have been investigated for their catalytic activity in various organic transformations.[7] For instance, Schiff base complexes of N-BED and its derivatives have been explored as catalysts in oxidation and reduction reactions.[7]

Precursor for Biologically Active Molecules

Derivatives of this compound have shown significant potential in medicinal chemistry. They have been utilized as precursors for the synthesis of compounds with anticancer and antimicrobial properties.[1][8]

A notable application of this compound derivatives is in the formation of platinum(II/IV) complexes with cytotoxic activity against cancer cell lines.[1] The diamine ligand coordinates to the platinum center, and the resulting complex can then interact with biological macromolecules. The proposed general mechanism involves the platinum complex acting as an alkylating agent, binding to DNA and inducing apoptosis in cancer cells.

Figure 2: Proposed mechanism of action for this compound-based platinum anticancer agents.

Recent studies have also demonstrated the antibacterial and antifungal properties of this compound derivatives.[1] For example, N-benzyl amides derived from salinomycin (B1681400) have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[8]

Conclusion

This compound, while lacking a dramatic discovery story, has solidified its importance as a versatile and valuable building block in modern organic synthesis. Its straightforward preparation, coupled with the differential reactivity of its two amine groups, has made it a cornerstone for the creation of a wide array of chemical entities, from catalytic metal complexes to promising pharmaceutical candidates. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its full potential in the design and creation of novel functional molecules.

References

- 1. This compound | 4152-09-4 | Benchchem [benchchem.com]

- 2. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 3. This compound | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4152-09-4 [chemicalbook.com]

- 5. gctlc.org [gctlc.org]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. benchchem.com [benchchem.com]

- 8. n-benzyl ethylenediamine derivatives: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for the Formation of N-Benzylethylenediamine Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry, drug development, and materials science. Their biological activities, including antimicrobial, antifungal, and anticancer properties, make them attractive targets for novel therapeutic agents. This document provides detailed protocols for the synthesis of Schiff bases derived from the condensation reaction of N-benzylethylenediamine with various aromatic aldehydes. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in the synthesis, purification, and characterization of these compounds.

General Reaction Principle

The formation of a Schiff base involves the nucleophilic addition of a primary amine to a carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule to form an imine. In the context of this compound, which possesses both a primary and a secondary amine, the reaction typically occurs at the more sterically accessible and nucleophilic primary amine. The reaction is often carried out in a suitable solvent and may be catalyzed by a weak acid.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base from this compound and Salicylaldehyde (B1680747)

This protocol describes the synthesis of 2-(((2-(benzylamino)ethyl)imino)methyl)phenol.

Materials:

-

This compound

-

Salicylaldehyde

-

Absolute Ethanol (B145695)

-

Glacial Acetic Acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add salicylaldehyde (1.0 mmol) dropwise while stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction (optional).

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting yellow precipitate is collected by vacuum filtration.

-

Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven.

Protocol 2: General Synthesis of Schiff Bases from this compound and Substituted Benzaldehydes

This protocol can be adapted for various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

Materials:

-

This compound

-

Substituted Benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Methanol (B129727) or Ethanol

-

Glacial Acetic Acid (optional)

Procedure:

-

Dissolve the substituted benzaldehyde (1.0 mmol) in methanol or ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve this compound (1.0 mmol) in the same solvent (10 mL).

-

Slowly add the this compound solution to the aldehyde solution with continuous stirring.

-

A few drops of glacial acetic acid can be added as a catalyst.

-

The reaction mixture is then refluxed for 3-6 hours. Monitor the reaction progress using TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid or oily residue is then purified. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of Schiff Base from this compound and 2-Hydroxy-1-naphthaldehyde (B42665)

This protocol outlines the preparation of 1-(((2-(benzylamino)ethyl)imino)methyl)naphthalen-2-ol.

Materials:

-

This compound

-

2-Hydroxy-1-naphthaldehyde

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1.0 mmol) in ethanol (30 mL).

-

To this solution, add a solution of this compound (1.0 mmol) in ethanol (15 mL).

-

The mixture is then refluxed with stirring for 3-5 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The product is washed with cold ethanol and dried under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound Schiff bases. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Aldehyde | Molar Ratio (Diamine:Aldehyde) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Salicylaldehyde | 1:1 | Ethanol | 2-4 | Reflux (~78) | ~85-95 | |

| 4-Chlorobenzaldehyde | 1:1 | Methanol | 4-6 | Reflux (~65) | ~80-90 | |

| 4-Methoxybenzaldehyde | 1:1 | Ethanol | 3 | 70 | 90.38 | [1] |

| 2-Hydroxy-1-naphthaldehyde | 1:1 | Ethanol | 3-5 | Reflux (~78) | ~80-90 |

Table 1: Reaction Parameters for this compound Schiff Base Formation

| Schiff Base Derivative | FTIR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | Reference |

| Salicylaldehyde | ~1630 | ~8.3-8.6 | [2] |

| 4-Chlorobenzaldehyde | ~1625 | ~8.2-8.5 | |

| 4-Methoxybenzaldehyde | ~1605 | ~8.1-8.4 | [1] |

| 2-Hydroxy-1-naphthaldehyde | ~1624 | ~8.9-9.2 |

Table 2: Spectroscopic Data for this compound Schiff Bases

Mandatory Visualizations

Caption: General workflow for the synthesis and purification of this compound Schiff bases.

Caption: Reaction mechanism for this compound Schiff base formation.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using N-Benzylethylenediamine as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of metal complexes featuring the N-Benzylethylenediamine ligand. The protocols detailed herein are specifically tailored for applications in medicinal chemistry and drug development, with a focus on platinum(II) complexes that have demonstrated significant cytotoxic activity against various cancer cell lines.

Introduction

This compound is a versatile bidentate ligand that forms stable complexes with a range of transition metals. The presence of both a primary and a secondary amine, along with a benzyl (B1604629) group, allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. This modulation can significantly influence their biological activity, making them promising candidates for the development of novel therapeutic agents. In particular, platinum(II) complexes of this compound have been investigated as analogues to cisplatin (B142131) and carboplatin, showing potential as anticancer agents with interesting cytotoxicity profiles.[1] This document outlines the synthesis of the this compound ligand and its subsequent use in the preparation of platinum(II) complexes, along with their characterization and cytotoxic evaluation.

Experimental Protocols

A general workflow for the synthesis and evaluation of this compound metal complexes is presented below.

Synthesis of this compound Ligand

This protocol describes the synthesis of this compound from benzaldehyde (B42025) and ethylenediamine (B42938).

Materials:

-

Benzaldehyde

-

Ethylenediamine

-

Anhydrous Methanol (B129727)

-

Sodium borohydride (B1222165)

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Ice bath

-